molecular formula C18H21N3O2 B2373682 (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2379977-62-3

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone

Cat. No. B2373682
CAS RN: 2379977-62-3
M. Wt: 311.385
InChI Key: JVXGGVMZULPIHV-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone, also known as MMH, is a synthetic compound that has been studied extensively for its potential therapeutic applications. MMH belongs to the class of spirocyclic compounds, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone reduces oxidative stress and inflammation in cells by activating the Nrf2-ARE pathway. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has also been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. In vivo studies have shown that (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone is also readily available and can be synthesized in large quantities. However, (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone.

Future Directions

There are several future directions for the study of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone. One potential direction is the development of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the elucidation of the mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone, which could lead to the identification of new drug targets. Additionally, the development of new synthetic methods for (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone could lead to the discovery of new spirocyclic compounds with potential therapeutic applications.

Synthesis Methods

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone can be synthesized through a multistep process involving the reaction of 3-methoxy-1-methylpyrazole-4-carbaldehyde with 6-phenyl-2-azaspiro[3.3]heptane-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction to yield (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone. The synthesis of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been optimized to achieve high yields and purity.

Scientific Research Applications

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been studied for its potential therapeutic applications in various fields such as neurobiology, cancer research, and drug discovery. In neurobiology, (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone also has potential applications in cancer research as it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has been used as a lead compound to develop new drugs with improved efficacy and selectivity.

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-10-15(16(19-20)23-2)17(22)21-11-18(12-21)8-14(9-18)13-6-4-3-5-7-13/h3-7,10,14H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXGGVMZULPIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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